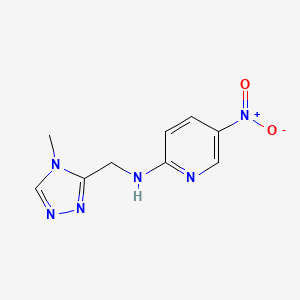
2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H9Br2N2O2S It is characterized by the presence of two bromine atoms, a cyanoethyl group, and a methylbenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide typically involves the bromination of N-(2-cyanoethyl)-N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Oxidation: Carboxylic acid derivatives with the methyl group oxidized.
科学研究应用
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and cyano group play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymatic activity by binding to the active site or interacting with key residues. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dibromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)benzenesulfonamide: Similar structure with different substitution pattern and functional groups.
2,5-Dibromo-N-(2-cyanoethyl)-N-isopropylbenzenesulfonamide: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern and combination of functional groups
属性
分子式 |
C10H10Br2N2O2S |
|---|---|
分子量 |
382.07 g/mol |
IUPAC 名称 |
2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H10Br2N2O2S/c1-14(6-2-5-13)17(15,16)10-7-8(11)3-4-9(10)12/h3-4,7H,2,6H2,1H3 |
InChI 键 |
RPJYOXHJKIYRCH-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC#N)S(=O)(=O)C1=C(C=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



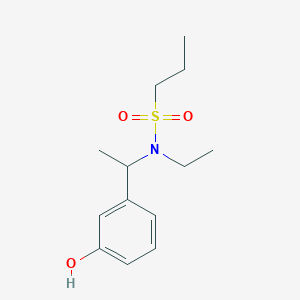
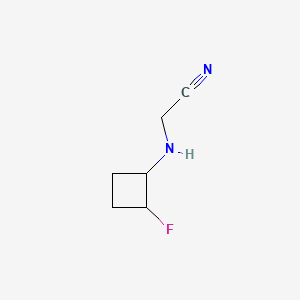
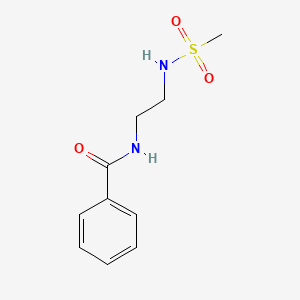

![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)


![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)
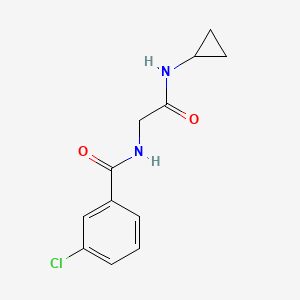
![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)
